

# Application Notes and Protocols: Co-immunoprecipitation Assays with PROTAC BRD9 Degradator-7

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## Compound of Interest

Compound Name: PROTAC BRD9 Degradator-7

Cat. No.: B15137936

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **PROTAC BRD9 Degradator-7** is a selective, orally active heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the BAF (SWI/SNF) chromatin remodeling complex and has been identified as a therapeutic target in cancers such as acute myeloid leukemia.[1][2] **PROTAC BRD9 Degradator-7** functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][3] The molecule is synthesized from a BRD9 ligand (BI 7271) and an E3 ligase binder (5-Aminothalidomide), which recruits the Cereblon (CRBN) E3 ligase.[1]

Co-immunoprecipitation (Co-IP) is an essential technique to verify the mechanism of action of PROTACs like BRD9 Degradator-7.[4] By immunoprecipitating the target protein (BRD9) or the E3 ligase (CRBN), researchers can confirm the PROTAC-dependent formation of the BRD9-PROTAC-CRBN ternary complex. This protocol provides a detailed methodology for performing Co-IP assays to study this interaction in a cellular context.

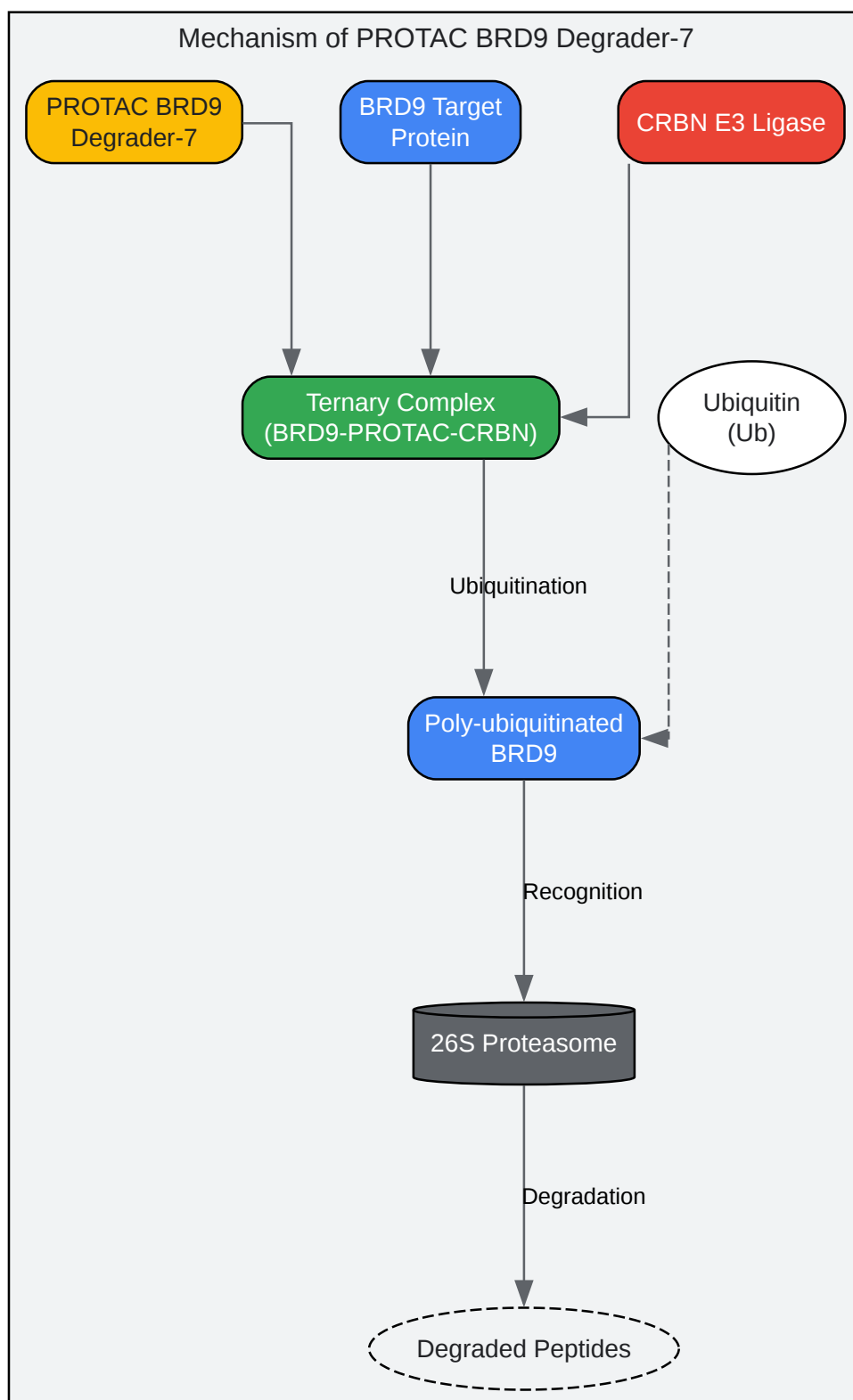
## Quantitative Data Summary

The following table summarizes the in vitro activity of **PROTAC BRD9 Degradator-7** in the MV4-11 acute myeloid leukemia cell line.

Parameter	Cell Line	Value	Conditions	Reference
Degradation (DC <sub>50</sub> )	MV4-11	1.02 nM	-	<a href="#">[1]</a>
Max Degradation	MV4-11	93%	10 nM	<a href="#">[1]</a>
Max Degradation	MV4-11	99%	100 nM	<a href="#">[1]</a>
Cytotoxicity (IC <sub>50</sub> )	MV4-11	3.69 nM	7-day assay	<a href="#">[1]</a>
Cytotoxicity (IC <sub>50</sub> )	MOLM-13	21.03 nM	7-day assay	<a href="#">[1]</a>
Selectivity	MV4-11	No degradation of BRD4 and BRD7	0.1-100 nM	<a href="#">[1]</a>

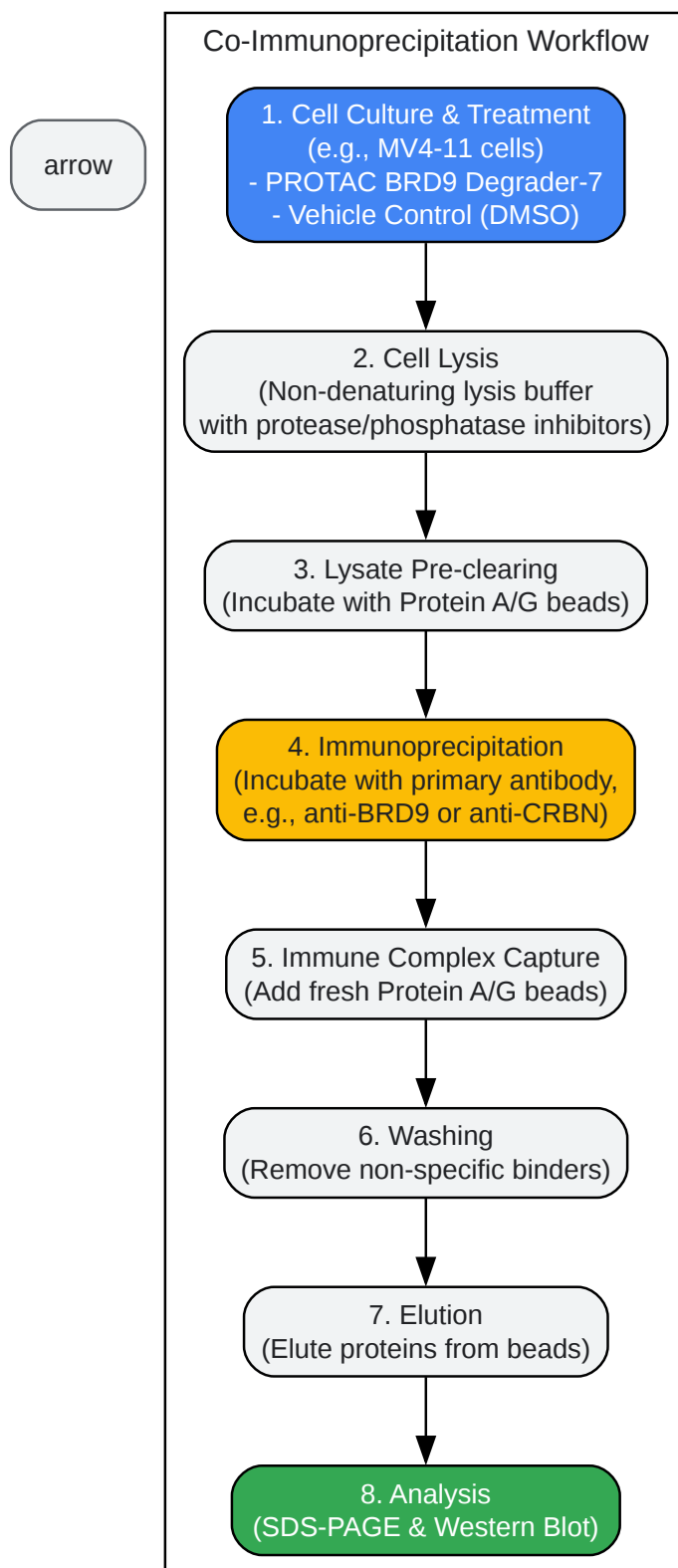
## Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of **PROTAC BRD9 Degradar-7** and the experimental workflow for its characterization using Co-immunoprecipitation.



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Caption: Mechanism of PROTAC-mediated BRD9 degradation.



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